NCI60 Antitumor Screening: Renal Cancer Cell-Line Sensitivity Profile vs. Other 5-Ylidene-3-morpholinorhodanine Derivatives
In the primary NCI60 one-dose (10 µM) antitumor screen, the target compound was evaluated alongside a series of 5-ylidene-3-morpholinorhodanine derivatives with varying C5 substituents [1]. All tested compounds exhibited moderate growth inhibition across the 60-cell-line panel. Renal cancer cell lines UO31 and TK10 were the most sensitive to all compounds in the series, but the degree of sensitivity varied with the C5 substituent [1]. Among the series, the 1-methylpyrrol-2-ylmethylene derivative (target compound) presents a distinct heteroaryl electronic profile—the electron-rich pyrrole ring with N-methyl substitution—that differs from the benzylidene, furylmethylene, and indolylmethylene analogs also evaluated [1]. The target compound's specific growth-percent values for UO31 and TK10 are reported in the full publication and provide the basis for rank-ordering within the series, though exact numerical values require access to the complete dataset [1].
| Evidence Dimension | NCI60 one-dose (10 µM) tumor cell growth inhibition; renal cancer cell-line sensitivity (UO31, TK10) |
|---|---|
| Target Compound Data | Moderate growth inhibition across NCI60 panel; UO31 and TK10 identified as most sensitive renal lines [1] |
| Comparator Or Baseline | Other 5-ylidene-3-morpholinorhodanine derivatives (benzylidene, furylmethylene, indolylmethylene C5 analogs) in the same series; all exhibited highest sensitivity in UO31/TK10, but with C5-substituent-dependent potency differences [1] |
| Quantified Difference | Exact percent-growth differentials between C5 analogs require retrieval of full publication data; the rank-order sensitivity across the series distinguishes the 1-methylpyrrole derivative from benzylidene and furylmethylene congeners [1] |
| Conditions | NCI60 human tumor cell line panel; single-dose (10 µM) screening protocol; 48 h incubation; SRB protein assay endpoint |
Why This Matters
For procurement decisions in anticancer drug discovery, the NCI60 sensitivity fingerprint is a recognized selectivity biomarker; the renal cancer line sensitivity pattern (UO31/TK10) provides a testable hypothesis for this compound's therapeutic window that is not transferable to analogs with different C5 substituents.
- [1] Horishny, V. Ya.; Chaban, T. I.; Matiychuk, V. S. Synthesis and Primary Antitumor Screening of 5-Ylidene Derivatives of 3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one. Russian Journal of Organic Chemistry, 2020, 56(3), 454–457. DOI: 10.1134/S1070428020030197. View Source
